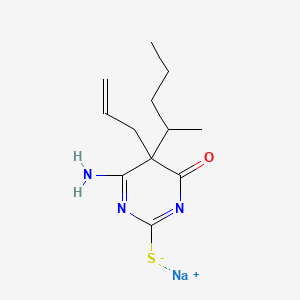
Sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate, also known as Sodium Thiopental, is a barbiturate derivative. It is widely recognized for its use as an anesthetic and a “truth serum” in popular culture. This compound has a molecular formula of C11H17N2NaO2S and was first synthesized in the 1930s by Ernest H. Volwiler and Donalee L. Tabern while working for Abbott Laboratories .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Thiopental involves the reaction of thiourea with ethyl acetoacetate in the presence of sodium ethoxide. This reaction forms the intermediate compound, which is then reacted with 2-bromo-2-methylbutane to yield Sodium Thiopental .
Industrial Production Methods
Industrial production of Sodium Thiopental follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a crystalline form and is highly soluble in water .
化学反応の分析
Types of Reactions
Sodium Thiopental undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium Thiopental has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving the inhibition of neuronal activity.
Medicine: Used as an anesthetic and in the induction of general anesthesia.
Industry: Utilized in the production of other barbiturate derivatives.
作用機序
Sodium Thiopental acts on the gamma-aminobutyric acid (GABA) receptor, enhancing its activity. This results in decreased neuronal activity, leading to sedation and anesthesia. The compound binds to the GABA receptor, increasing the duration of chloride ion channel opening, which hyperpolarizes the neuronal membrane and inhibits action potentials .
類似化合物との比較
Similar Compounds
Sodium Amytal: Another barbiturate used as a sedative and hypnotic.
Phenobarbital: Used as an anticonvulsant and sedative.
Pentobarbital: Used for euthanasia and as a sedative.
Uniqueness
Sodium Thiopental is unique due to its rapid onset of action and short duration of effect, making it ideal for induction of anesthesia. Unlike other barbiturates, it is not used for prolonged sedation due to its rapid redistribution from the brain to other tissues .
特性
分子式 |
C12H18N3NaOS |
|---|---|
分子量 |
275.35 g/mol |
IUPAC名 |
sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate |
InChI |
InChI=1S/C12H19N3OS.Na/c1-4-6-8(3)12(7-5-2)9(13)14-11(17)15-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H3,13,14,15,16,17);/q;+1/p-1 |
InChIキー |
DDHBZUHWDGMLKV-UHFFFAOYSA-M |
正規SMILES |
CCCC(C)C1(C(=NC(=NC1=O)[S-])N)CC=C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


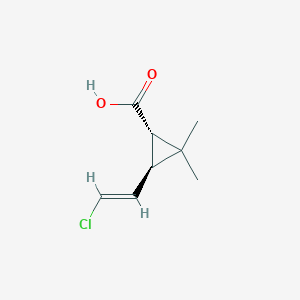
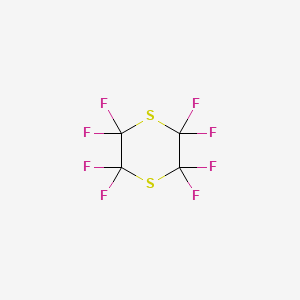
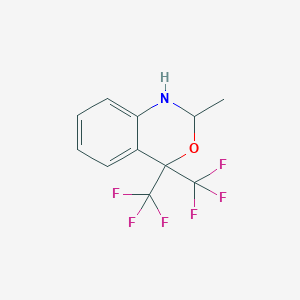
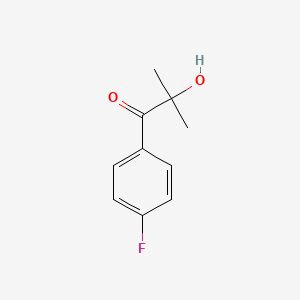
![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)
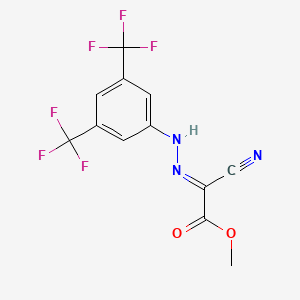

![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)
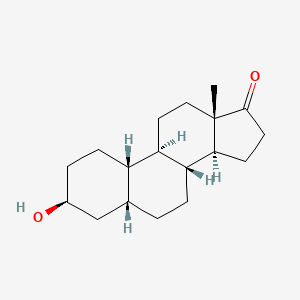
![[1R-[1alpha(Z),2beta,3alpha,5alpha]]-7-[3,5-Dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13420389.png)
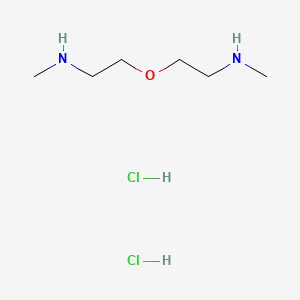
![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid](/img/structure/B13420396.png)
![Methyl [(3-fluorophenyl)methyl]carbamate](/img/structure/B13420402.png)
![Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13420416.png)
